

# A Quantum Chemical Deep Dive into 2-Cyano-N-cyclopropylacetamide: A Technical Guide

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## Compound of Interest

Compound Name: 2-cyano-N-cyclopropylacetamide

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This technical guide provides an in-depth analysis of the quantum chemical properties of **2-cyano-N-cyclopropylacetamide** (2CCPA), a molecule of interest in synthetic and medicinal chemistry. Drawing upon comprehensive computational studies, this document outlines the molecule's structural, electronic, and spectroscopic characteristics, offering valuable insights for researchers in drug design and materials science. The information presented herein is derived from density functional theory (DFT) and Hartree-Fock (HF) calculations, providing a robust theoretical framework for understanding the molecular behavior of 2CCPA.

## Molecular Geometry and Structural Parameters

The foundational step in understanding the physicochemical properties of **2-cyano-N-cyclopropylacetamide** lies in the precise determination of its molecular geometry. Computational optimization of the molecule's structure was achieved using DFT with the B3LYP functional and the 6-311++G(d,p) basis set.<sup>[1]</sup> The optimized geometry provides critical data on bond lengths, bond angles, and dihedral angles, which are fundamental to its chemical reactivity and intermolecular interactions.

### Table 1: Optimized Geometrical Parameters for 2-Cyano-N-cyclopropylacetamide (2CCPA)

Parameter	Bond/Angle	Calculated Value (B3LYP/6-311++G(d,p))
Bond Lengths (Å)	C1-C2	1.512
	C1-C3	1.512
	C2-C3	1.523
	C1-N4	1.458
	N4-C5	1.365
	C5-O6	1.234
	C5-C7	1.521
	C7-C8	1.467
	C8-N9	1.159
Bond Angles (°)	C2-C1-C3	60.5
	C2-C1-N4	119.8
	C3-C1-N4	119.8
	C1-N4-C5	124.5
	N4-C5-O6	123.1
	N4-C5-C7	115.3
	O6-C5-C7	121.6
	C5-C7-C8	112.5
	C7-C8-N9	178.9
Dihedral Angles (°)	C3-C1-N4-C5	140.2
	C2-C1-N4-C5	-140.2
	C1-N4-C5-O6	2.5
	C1-N4-C5-C7	-177.8
	N4-C5-C7-C8	89.7

O6-C5-C7-C8

-90.0

## Experimental and Computational Protocols

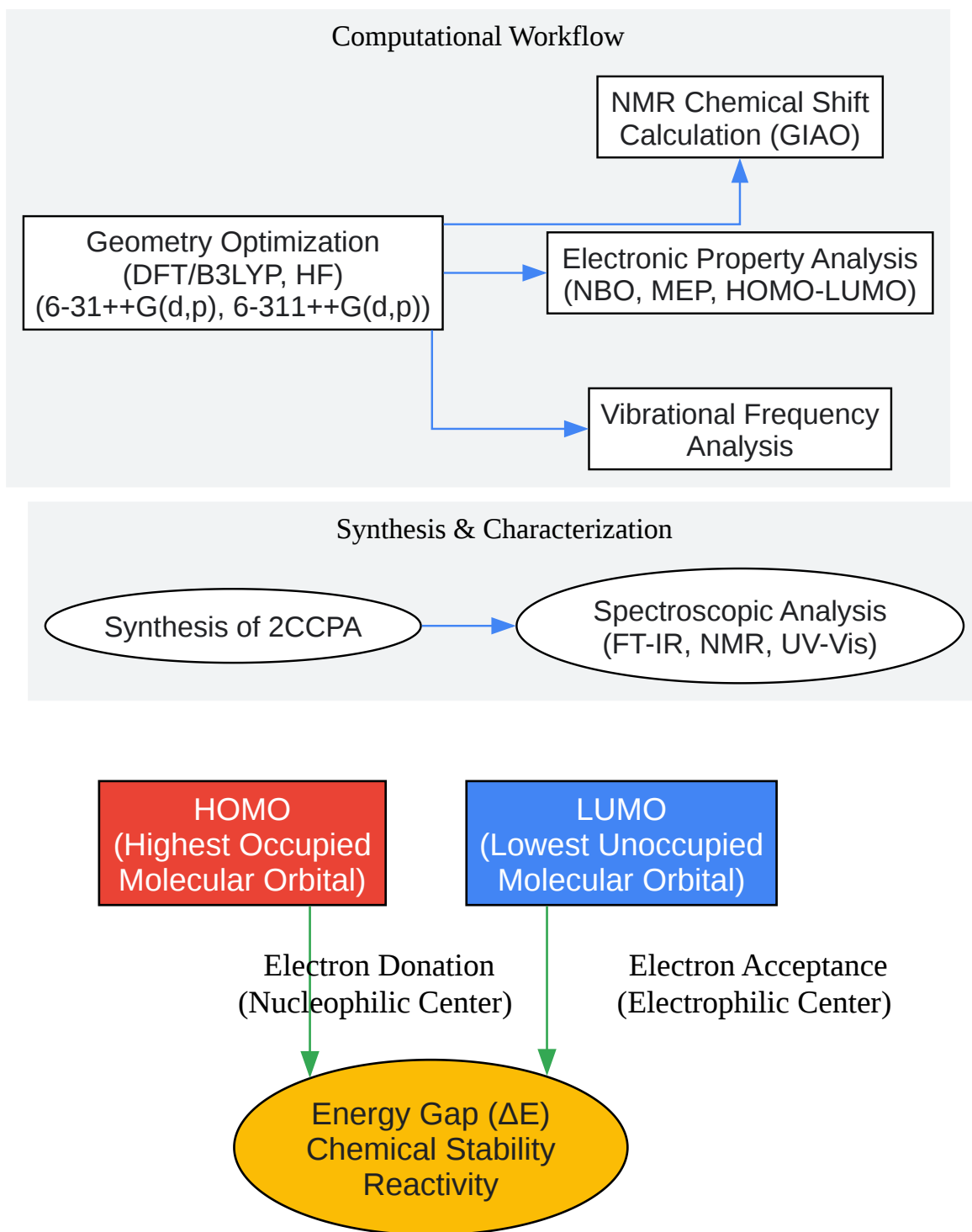
The synthesis and characterization of **2-cyano-N-cyclopropylacetamide**, along with the subsequent quantum chemical calculations, followed a rigorous set of protocols.

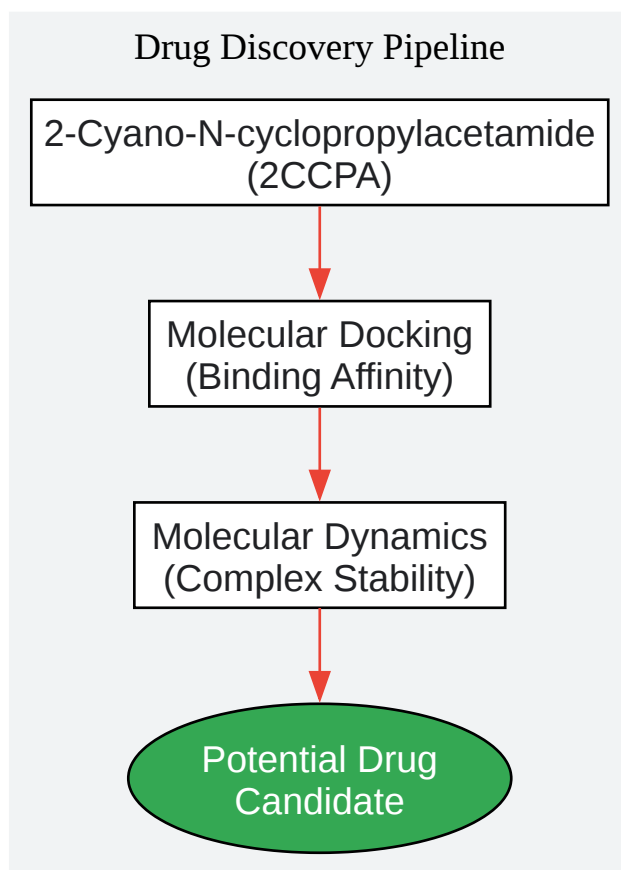
### Synthesis

While this guide focuses on the computational aspects, it is pertinent to note that **2-cyano-N-cyclopropylacetamide** (2CCPA) was synthesized and characterized using various spectroscopic techniques, including FT-IR, FT-Raman, UV-Vis,  $^1\text{H}$  NMR, and  $^{13}\text{C}$  NMR.[2]

### Computational Details

The quantum chemical calculations were performed using the Gaussian 09 software suite.[1] The molecular geometry of 2CCPA was optimized using Density Functional Theory (DFT) with the B3LYP functional and the Hartree-Fock (HF) method.[2][3] Two different basis sets, 6-31++G(d,p) and 6-311++G(d,p), were employed to ensure accuracy.[2][3] The vibrational frequencies were also calculated at the same levels of theory, and the assignments were aided by potential energy distribution (PED) analysis. To better correlate the calculated vibrational wavenumbers with experimental data, a scaling factor was applied.[1][2] Further analyses, including Natural Bond Orbital (NBO), Molecular Electrostatic Potential (MEP), and Frontier Molecular Orbital (HOMO-LUMO) studies, were conducted to elucidate the electronic properties of the molecule.[2][3] The  $^1\text{H}$  and  $^{13}\text{C}$  NMR chemical shifts were computed using the Gauge-Independent Atomic Orbital (GIAO) method.[2][3]





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